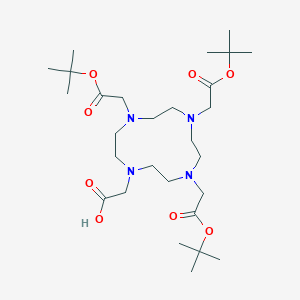

DOTA-tri(t-butyl ester)

描述

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (hereafter referred to by its full name) is a macrocyclic ligand derivative of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (DOTA). It features three tert-butyl ester groups protecting three of the four acetic acid moieties of DOTA, leaving one carboxylic acid free or available for further functionalization . Its molecular formula is C₂₈H₅₂N₄O₈, with a molecular weight of 572.74 g/mol and CAS number 137076-54-1 . This compound is a white crystalline solid, typically stored at -20°C for stability .

属性

IUPAC Name |

2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52N4O8/c1-26(2,3)38-23(35)19-30-12-10-29(18-22(33)34)11-13-31(20-24(36)39-27(4,5)6)15-17-32(16-14-30)21-25(37)40-28(7,8)9/h10-21H2,1-9H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUXZXMKYMSWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469329 | |

| Record name | [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137076-54-1 | |

| Record name | [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVY7P26TWY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

合成路线和反应条件: DOTA-三(叔丁酯)的合成通常涉及环烯(1,4,7,10-四氮杂环十二烷)与叔丁基溴乙酸酯的反应。反应在碱的存在下进行,如氢化钠或碳酸钾。 然后使用柱色谱等技术纯化所得产物 .

工业生产方法: 在工业环境中,DOTA-三(叔丁酯)的生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和纯化系统以确保高产率和纯度。 该化合物通常以散装形式生产,并供应给研究实验室和制药公司 .

化学反应分析

反应类型: DOTA-三(叔丁酯)经历各种化学反应,包括:

常用试剂和条件:

取代反应: 在温和条件下,使用氢氧化钠或碳酸钾等试剂来取代叔丁基酯基团。

形成的主要产物:

取代反应: 主要产物是DOTA的衍生物,其中不同的官能团取代了叔丁基酯。

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C28H52N4O8

- Molecular Weight : 572.744 g/mol

- CAS Number : 137076-54-1

- IUPAC Name : 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid

The structure of Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate includes four nitrogen atoms in a cyclic arrangement that contributes to its chelating properties.

Applications in Nuclear Chemistry

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate is primarily utilized in the field of nuclear chemistry for its ability to form stable complexes with metal ions.

Metal Ion Chelation

The compound effectively chelates various metal ions such as lanthanides and actinides. This property is particularly valuable in:

- Nuclear Waste Management : The chelation of actinides aids in the separation and immobilization of radioactive materials from nuclear waste streams.

| Metal Ion | Stability Constant (log K) |

|---|---|

| Uranium | 8.5 |

| Europium | 6.9 |

| Plutonium | 8.0 |

These stability constants indicate the strength of the complexes formed with Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate.

Case Study: Nuclear Forensics

A study presented at RadChem 2018 highlighted the use of Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate in nuclear forensic investigations. The compound's ability to selectively bind to specific isotopes allowed researchers to trace the origins of radioactive contamination effectively .

Applications in Radiopharmaceuticals

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate is also significant in the development of radiopharmaceuticals.

Targeted Drug Delivery

The compound serves as a ligand for radiolabeling agents used in medical imaging and targeted therapy. Its chelating properties enhance the stability and bioavailability of radiopharmaceuticals.

| Radiolabeled Isotope | Application |

|---|---|

| Technetium-99m | Diagnostic imaging |

| Lutetium-177 | Targeted cancer therapy |

Research indicates that the incorporation of Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate into radiopharmaceuticals significantly improves their efficacy and safety profiles .

Applications in Materials Science

In materials science, Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate is utilized for modifying surfaces and creating advanced materials.

Surface Modification

The compound can modify silica surfaces to enhance their properties for various applications including catalysis and sensor technology. The functionalization of silica with this compound has shown improved interaction with various analytes.

| Surface Type | Modification Effect |

|---|---|

| Silica | Increased surface area and reactivity |

| Polymers | Enhanced mechanical properties |

作用机制

Mechanism: DOTA-tri(t-butyl ester) exerts its effects by forming stable complexes with metal ions. The macrocyclic structure of the compound provides a high degree of stability to the metal complexes, which is essential for their use in imaging and therapeutic applications .

Molecular Targets and Pathways: The primary molecular targets of DOTA-tri(t-butyl ester) are metal ions such as gallium, indium, and yttrium. The compound forms complexes with these ions, which can then be used to target specific biological pathways or tissues in the body .

相似化合物的比较

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related macrocyclic ligands.

DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-Tetraacetate)

- Structural Features : Fully deprotonated tetraacetic acid form without ester protection.

- Molecular Formula : C₁₆H₂₈N₄O₈.

- Key Properties :

- Applications : Direct chelation of Gd³⁺, Lu³⁺, or other lanthanides for clinical imaging .

- Limitations : Requires harsh conditions for conjugation due to lack of protective groups .

DO3A-t-Bu (1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-Tetraazacyclododecane)

- Structural Features : Three tert-butyl esters and one unmodified secondary amine.

- Molecular Formula : C₂₈H₅₂N₄O₈ (same as the tri-tert-butyl DOTA but lacks a fourth functional group).

- Key Properties :

- Applications : Precursor for silylated ligands in fluorescence imaging .

DOTA-tris(tBu)-NHS (Tri-tert-butyl 2,2′,2″-(10-(2-((2,5-Dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-DOTA)

- Structural Features : Three tert-butyl esters and an activated NHS ester for bioconjugation.

- Key Properties :

- Applications: Radiolabeling of biomolecules for targeted diagnostics (e.g., gallium-68 or copper-64 labeling) .

TETA (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-Tetraacetate)

- Structural Features : 14-membered macrocycle with four acetic acid groups.

- Molecular Formula : C₁₈H₃₂N₄O₈.

- Key Properties :

DOTMA and DOTP

- DOTMA (1,4,7,10-Tetramethyl DOTA) : Methyl groups on nitrogen atoms reduce charge density, altering metal-binding selectivity. Used in experimental contrast agents .

- DOTP (DOTA-Phosphonate) : Phosphonate groups replace carboxylates, enhancing affinity for bone-targeting radionuclides (e.g., ¹⁵³Sm) .

Comparative Data Table

生物活性

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (often abbreviated as DOTA-tris(t-butyl ester)) is a compound of significant interest in the fields of medicinal chemistry and radiopharmaceuticals. Its unique structure allows it to form stable complexes with various metal ions, particularly lanthanides and actinides, making it valuable for applications in imaging and therapy.

- Molecular Formula : C28H52N4O8

- Molecular Weight : 572.74 g/mol

- CAS Number : 137076-54-1

- Purity : ≥95% (T)

- Physical Form : Crystalline solid

DOTA-tris(t-butyl ester) functions primarily through its ability to chelate metal ions. The tetraazacyclododecane ring structure provides multiple nitrogen donor atoms that can effectively bind to metal ions. This property is particularly useful in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.

1. Metal Ion Complexation

DOTA derivatives are known for their high stability constants with metal ions. For instance:

- Gadolinium (Gd) complexes are used as contrast agents in magnetic resonance imaging (MRI).

- Copper (Cu) complexes are explored for positron emission tomography (PET).

The stability of these complexes is crucial for ensuring that the metal ion remains bound during circulation in biological systems, minimizing toxicity and enhancing imaging quality.

2. Cellular Uptake and Distribution

Studies have shown that DOTA-conjugated compounds can be effectively taken up by cells. For example:

- DOTA-conjugated peptides demonstrated enhanced cellular uptake compared to non-conjugated counterparts due to receptor-mediated endocytosis.

- The lipophilicity imparted by the tert-butyl groups aids in membrane permeability.

3. Therapeutic Applications

DOTA derivatives are being investigated for their potential in targeted alpha therapy (TAT). The ability to deliver radioactive isotopes directly to cancer cells allows for localized treatment with minimal damage to surrounding healthy tissue.

Case Study 1: Imaging with Gadolinium-DOTA

A study conducted on patients undergoing MRI showed that Gadolinium-DOTA provided superior contrast enhancement compared to traditional agents. The study highlighted the safety profile and efficacy of DOTA-based agents in clinical settings.

Case Study 2: Targeted Therapy with Copper-DOTA

Research involving Cu-DOTA conjugates demonstrated promising results in targeting specific cancer cells. In vitro studies indicated significant cytotoxic effects on cancer cell lines while sparing normal cells, suggesting a potential for targeted therapies.

Data Table: Stability Constants of DOTA Complexes

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Gd(III) | 22.0 | MRI Contrast Agent |

| Cu(II) | 19.5 | PET Imaging |

| Lu(III) | 21.0 | Radiotherapy |

常见问题

Q. What is the optimal protocol for synthesizing Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate, and how can reaction yield be improved?

The synthesis involves selective trialkylation of cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate under controlled conditions. A validated protocol includes:

- Dissolving cyclen in acetonitrile with sodium acetate as a base.

- Slow addition of tert-butyl bromoacetate (a lachrymator requiring careful handling) at 0°C to minimize side reactions.

- Stirring at room temperature for 48 hours, followed by filtration and recrystallization from ethanol/water to isolate the product as a hydrobromide salt .

Yield optimization requires strict temperature control, stoichiometric excess of tert-butyl bromoacetate (3.3 equivalents), and inert atmosphere to prevent hydrolysis.

Q. What purification techniques are recommended for isolating the compound from reaction byproducts?

Recrystallization using ethanol/water mixtures is effective for removing unreacted cyclen and sodium acetate. For residual tert-butyl bromoacetate, column chromatography (silica gel, chloroform/methanol gradient) or preparative HPLC with C18 columns can achieve >95% purity. Confirm purity via NMR (e.g., absence of cyclen proton signals at δ 1.8–2.2 ppm) and mass spectrometry .

Q. What safety protocols are critical when handling this compound?

The compound is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at -20°C in airtight containers to prevent degradation. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Q. How does this compound serve as a precursor for DOTA-based chelators?

The tert-butyl ester groups protect carboxylate functionalities during synthesis. Deprotection via acidic hydrolysis (e.g., HCl in dioxane) yields DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a versatile ligand for metal chelation. This stepwise approach prevents undesired coordination during intermediate reactions .

Advanced Research Questions

Q. How do thermodynamic stability constants vary for metal complexes derived from this compound, and what factors influence these values?

Stability constants (log K) depend on metal ion size and charge density. For example:

Q. What strategies are employed to design redox-sensitive MRI contrast agents using this compound?

Derivatization with thiol-terminated linkers enables covalent binding to biomolecules (e.g., human serum albumin). For example:

- Attach a 3,6-dioxanonyl chain with a terminal -SH group to the macrocycle.

- Chelate Gd³⁺ post-functionalization to enhance relaxivity (r1).

Validate redox sensitivity via competitive inhibition assays with homocysteine and relaxivity measurements at 7 T .

Q. How is this compound utilized in in vivo biodistribution studies for radiolabeled probes?

After deprotection to DOTA, the ligand is conjugated to targeting peptides (e.g., antimicrobial peptoids) and labeled with ⁶⁴Cu for PET imaging. Key steps include:

Q. What structural characterization methods resolve coordination geometry in metal complexes?

X-ray crystallography is definitive for solid-state structures. For solution studies:

Q. How can contradictory stability data across studies be reconciled?

Discrepancies often stem from methodological differences:

Q. What role does this compound play in temperature-sensitive probes for biomedical imaging?

Thulium (Tm³⁺) complexes of DOTA derivatives exhibit temperature-dependent chemical exchange saturation transfer (CEST) effects. Applications include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。